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Compound Name: (S)-(+)-2-methoxypropanol

Cat. No.: B039319 Get Quote

Introduction

Enantiomerically pure (S)-(+)-2-methoxypropanol is a valuable chiral building block in the

synthesis of pharmaceuticals and other fine chemicals. Its defined stereochemistry is crucial for

the biological activity and efficacy of the target molecules. This technical guide provides a

comprehensive overview of the primary synthesis pathways to obtain (S)-(+)-2-
methoxypropanol with high enantiomeric purity. The core strategies discussed are Chiral Pool

Synthesis, Asymmetric Hydrogenation, and Enzymatic Kinetic Resolution. This document is

intended for researchers, scientists, and drug development professionals, offering detailed

experimental protocols, comparative data, and visual representations of the synthetic routes.

I. Chiral Pool Synthesis from (S)-Lactic Acid
The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural

products as starting materials. (S)-Lactic acid is an inexpensive and abundant chiral molecule,

making it an ideal precursor for the synthesis of (S)-(+)-2-methoxypropanol. The general

strategy involves the reduction of the carboxylic acid functionality and subsequent selective

methylation of the primary hydroxyl group.

Logical Workflow for Chiral Pool Synthesis

(S)-Lactic Acid Methyl (S)-LactateEsterification (S)-1,2-PropanediolReduction (S)-(+)-2-MethoxypropanolSelective Methylation
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Figure 1: Chiral pool synthesis pathway from (S)-lactic acid.

Experimental Protocols

Step 1: Esterification of (S)-Lactic Acid to Methyl (S)-Lactate

A solution of (S)-lactic acid (1.0 eq) in methanol (5.0 eq) is treated with a catalytic amount of

sulfuric acid (0.05 eq). The mixture is heated at reflux for 4-6 hours. After cooling to room

temperature, the excess methanol is removed under reduced pressure. The residue is

dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution

and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and

concentrated to afford methyl (S)-lactate, which can be purified by distillation.

Step 2: Reduction of Methyl (S)-Lactate to (S)-1,2-Propanediol

Methyl (S)-lactate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added

dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in THF at 0 °C.

The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched

by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting

precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is

removed under reduced pressure, and the crude (S)-1,2-propanediol is purified by distillation. A

biocatalytic approach using an engineered Escherichia coli biocatalyst has also been reported

to convert L-lactic acid to S-1,2-propanediol, achieving a titer of 1.7 g/L with high enantiomeric

purity.[1]

Step 3: Selective Methylation of (S)-1,2-Propanediol

To a solution of (S)-1,2-propanediol (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride

(NaH, 1.1 eq) portionwise. The mixture is stirred at this temperature for 30 minutes, followed by

the dropwise addition of methyl iodide (CH3I, 1.1 eq). The reaction is allowed to warm to room

temperature and stirred for 16 hours. The reaction is quenched by the addition of water, and

the product is extracted with diethyl ether. The combined organic layers are washed with brine,

dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The

desired (S)-(+)-2-methoxypropanol is purified from the reaction mixture, which may also

contain the diether and unreacted starting material, by fractional distillation.
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II. Asymmetric Hydrogenation of 2-Methoxyacetone
Asymmetric hydrogenation of a prochiral ketone is a highly efficient method for producing

enantiomerically pure alcohols. In this pathway, 2-methoxyacetone is reduced to (S)-(+)-2-
methoxypropanol using a chiral catalyst, typically a ruthenium-based complex. The Noyori-

type catalysts, which consist of a ruthenium center coordinated with a chiral diphosphine ligand

(e.g., BINAP) and a chiral diamine ligand, are particularly effective for this transformation.[2][3]

Logical Workflow for Asymmetric Hydrogenation

2-Methoxyacetone

(S)-(+)-2-Methoxypropanol

H2, Formic acid/Triethylamine

[RuCl(p-cymene)((S,S)-TsDPEN)]
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Figure 2: Asymmetric hydrogenation of 2-methoxyacetone.

Experimental Protocol

A representative procedure for the asymmetric transfer hydrogenation of 2-methoxyacetone is

as follows: In a Schlenk flask under an inert atmosphere, the chiral ruthenium catalyst, such as

RuCl--INVALID-LINK--, (0.01 eq) is dissolved in a mixture of formic acid and triethylamine (5:2

azeotrope) which serves as the hydrogen source. 2-Methoxyacetone (1.0 eq) is then added,

and the reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for a specified time

(e.g., 24 hours). The progress of the reaction is monitored by gas chromatography (GC). Upon

completion, the reaction mixture is diluted with a suitable organic solvent, and the catalyst is

removed by filtration through a pad of silica gel. The solvent is removed under reduced

pressure, and the resulting (S)-(+)-2-methoxypropanol is purified by distillation. High

enantiomeric excesses (e.e.) are typically achieved with this method.

III. Enzymatic Kinetic Resolution of Racemic 2-
Methoxypropanol
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Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than

the other in the presence of a chiral catalyst or reagent, leading to the separation of the

enantiomers. Enzymatic kinetic resolution, particularly using lipases, is a widely used and

environmentally benign method for obtaining enantiomerically pure alcohols.[4] In this

approach, one enantiomer of racemic 2-methoxypropanol is selectively acylated by a lipase,

leaving the other enantiomer unreacted and thus enantiomerically enriched.

Logical Workflow for Enzymatic Kinetic Resolution

Racemic 2-Methoxypropanol

(S)-2-Methoxypropanol (S)-2-Methoxypropanol (unreacted)
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Figure 3: Enzymatic kinetic resolution of racemic 2-methoxypropanol.

Experimental Protocol

To a solution of racemic 2-methoxypropanol (1.0 eq) in an organic solvent (e.g., tert-butyl

methyl ether), an acyl donor such as vinyl acetate (0.5 eq) and a lipase, for instance,

immobilized Candida antarctica lipase B (CALB, Novozym 435), are added.[5] The suspension

is stirred at a specific temperature (e.g., 40 °C) in an incubator shaker. The reaction is

monitored by GC analysis for the conversion and enantiomeric excess of the remaining alcohol

and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high

enantiomeric excess for both the unreacted (S)-alcohol and the (R)-ester. The enzyme is then

removed by filtration. The filtrate is concentrated, and the remaining (S)-(+)-2-
methoxypropanol and the formed (R)-2-methoxypropyl acetate are separated by column

chromatography or distillation. The ester can be subsequently hydrolyzed to obtain (R)-(-)-2-

methoxypropanol if desired.
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IV. Data Presentation
The following table summarizes the key quantitative data for the different synthesis pathways.

Please note that the values can vary depending on the specific reaction conditions and

catalysts used.

Synthesis
Pathway

Starting
Material

Key
Reagents/Cata
lyst

Yield (%)
Enantiomeric
Excess (e.e.)
(%)

Chiral Pool

Synthesis
(S)-Lactic Acid LiAlH4, CH3I

Moderate to

Good
>99

Asymmetric

Hydrogenation

2-

Methoxyacetone

RuCl--INVALID-

LINK--
High >98

Enzymatic

Kinetic

Resolution

Racemic 2-

Methoxypropanol

Candida

antarctica Lipase

B

<50 (for S-

enantiomer)
>99

Characterization Data for (S)-(+)-2-Methoxypropanol

Property Value

Appearance Clear, colorless to light yellow liquid

Molecular Formula C4H10O2

Molecular Weight 90.12 g/mol

Specific Optical Rotation +38° to +44° (c=1.66, CHCl3)

Conclusion

The synthesis of enantiomerically pure (S)-(+)-2-methoxypropanol can be effectively achieved

through several distinct pathways. The choice of method depends on factors such as the

availability and cost of starting materials, the desired scale of the reaction, and the required

level of enantiopurity. The Chiral Pool Synthesis offers a route from a readily available natural

product. Asymmetric Hydrogenation provides a direct and highly efficient method from a simple
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prochiral ketone. Enzymatic Kinetic Resolution represents a green and highly selective

alternative for separating the desired enantiomer from a racemic mixture. Each of these

methods, when optimized, can provide access to this important chiral building block for various

applications in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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